molecular formula C8H7Cl2NO2 B8769480 3-(Aminomethyl)-2,6-dichlorobenzoic acid

3-(Aminomethyl)-2,6-dichlorobenzoic acid

Cat. No. B8769480
M. Wt: 220.05 g/mol
InChI Key: LUCVJNNSEQBUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08951999B2

Procedure details

Step ii): A mixture of the crude 3-(trifluoromethylcarbonylamino-methyl)-2,6-dichloro-benzoic acid prepared above, 200 mL MeOH, 100 mL H2O and 40 mL 4 M aq. NaOH solution was stirred at rt for 4 h. Then it was acidified with 25 mL 4 M aq. HCl solution, concentrated i. vac. and the residue was diluted with 50 mL MeOH. The precipitate was filtered off and dried to give crude 3-aminomethyl-2,6-dichloro-benzoic acid.
Name
3-(trifluoromethylcarbonylamino-methyl)-2,6-dichloro-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][CH2:6][C:7]1[C:8]([Cl:17])=[C:9]([C:13]([Cl:16])=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11])=O.CO.[OH-].[Na+].Cl>O>[NH2:5][CH2:6][C:7]1[C:8]([Cl:17])=[C:9]([C:13]([Cl:16])=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11] |f:2.3|

Inputs

Step One
Name
3-(trifluoromethylcarbonylamino-methyl)-2,6-dichloro-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NCC=1C(=C(C(=O)O)C(=CC1)Cl)Cl)(F)F
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated i
ADDITION
Type
ADDITION
Details
and the residue was diluted with 50 mL MeOH
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC=1C(=C(C(=O)O)C(=CC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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